molecular formula C23H28N4O5 B4804730 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4804730
M. Wt: 440.5 g/mol
InChI Key: HGEZERJUKQNCAJ-UHFFFAOYSA-N
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Description

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the pyrazole and furan moieties through a series of coupling reactions. The final step involves the formation of the carboxylic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of the pyrazole ring can yield a pyrazoline derivative.

Scientific Research Applications

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    3-({1-[(furan-2-ylmethyl)carbamoyl]ethane}sulfonyl)propanoic acid: This compound shares the furan and carbamoyl groups but has a different core structure.

    N-(1-((furan-2-ylmethyl)-carbamoyl)-4-phenyl-buta-1,3-dienyl)-benzamide: This compound also contains the furan and carbamoyl groups but differs in the rest of its structure.

Uniqueness

The uniqueness of 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of functional groups and its bicyclo[2.2.1]heptane core, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-[[1-ethyl-3-(furan-2-ylmethylcarbamoyl)pyrazol-4-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-4-27-11-16(20(26-27)22(29)24-10-13-6-5-9-32-13)25-21(28)18-14-7-8-15(17(14)12(2)3)19(18)23(30)31/h5-6,9,11,14-15,18-19H,4,7-8,10H2,1-3H3,(H,24,29)(H,25,28)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEZERJUKQNCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3C4CCC(C3C(=O)O)C4=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

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